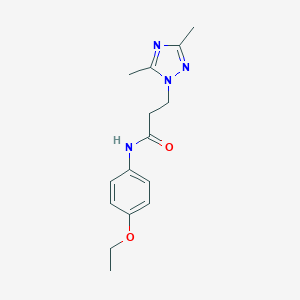
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-ethoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-ethoxyphenyl)propanamide, also known as DMTCP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMTCP is a derivative of the triazole family of compounds and is known for its unique structure and properties.
Mecanismo De Acción
The mechanism of action of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-ethoxyphenyl)propanamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in cells. This leads to a reduction in inflammation and cell proliferation, which may explain its potential use in the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of certain enzymes and signaling pathways in cells, the reduction of inflammation, and the induction of apoptosis (cell death) in cancer cells. It has also been shown to have antifungal and antibacterial properties, making it a potential alternative to traditional pesticides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-ethoxyphenyl)propanamide is its unique structure and properties, which make it a potentially useful building block for the synthesis of novel materials. It also has a range of potential applications in medicine and agriculture. However, one limitation of this compound is its relatively high cost and limited availability, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-ethoxyphenyl)propanamide. One area of interest is the development of new methods for synthesizing this compound, which could lead to lower costs and greater availability. Another area of interest is the further exploration of this compound's potential applications in medicine, agriculture, and material science. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-ethoxyphenyl)propanamide can be synthesized using various methods, including the reaction of 3,5-dimethyl-1H-1,2,4-triazole with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-ethoxyphenyl)propanamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In agriculture, this compound has been shown to have potent antifungal and antibacterial properties, making it a potential alternative to traditional pesticides. In material science, this compound has been studied for its potential use as a polymerization initiator and as a building block for the synthesis of novel materials.
Propiedades
IUPAC Name |
3-(3,5-dimethyl-1,2,4-triazol-1-yl)-N-(4-ethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-4-21-14-7-5-13(6-8-14)17-15(20)9-10-19-12(3)16-11(2)18-19/h5-8H,4,9-10H2,1-3H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBBLHDHQNXPPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCN2C(=NC(=N2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


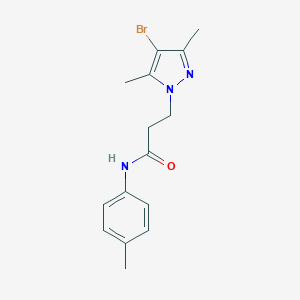
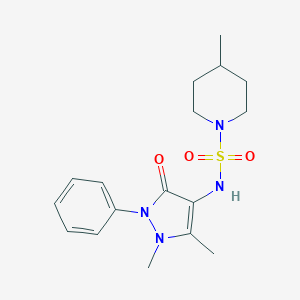


![4-[(4-Chlorophenyl)sulfonyl]piperazinyl 4-methylpiperidyl ketone](/img/structure/B497105.png)



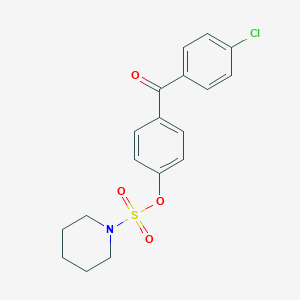
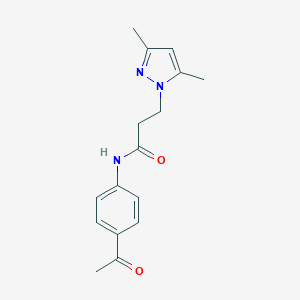
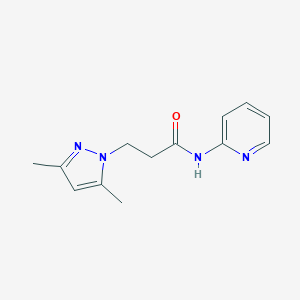

![1-(2-Furoyl)-4-[(4-methyl-1-piperidinyl)carbonyl]piperazine](/img/structure/B497120.png)